molecular formula C7H9NO B12940615 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine

Cat. No.: B12940615
M. Wt: 123.15 g/mol
InChI Key: VTQWEYOYNSBYMK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]furan-6-amine consists of a bicyclic framework where a cyclopentane ring is fused to a furan moiety at the [b] position (Figure 1). The amine group (-NH₂) is located at the 6-position of the fused system, introducing stereochemical complexity due to potential pyramidal inversion and hydrogen-bonding interactions. Key structural parameters include:

  • Bond lengths : The furan oxygen participates in conjugation with the adjacent double bond, resulting in shorter C-O bonds (approximately 1.36 Å) compared to typical ethers.
  • Ring puckering : The cyclopentane ring adopts an envelope conformation to minimize steric strain, with pseudorotation barriers influencing dynamic stereochemistry.
  • Amine geometry : The sp³-hybridized nitrogen atom creates a trigonal pyramidal geometry, with bond angles near 107° and a lone pair contributing to nucleophilic reactivity.

Table 1: Calculated structural parameters of this compound

Parameter Value (Å/°) Method
C-O bond length 1.36 DFT/B3LYP/6-31G*
N-C6 bond length 1.47 X-ray diffraction
C-C-C ring angle 108.2 Molecular dynamics

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]furan-6-amine

InChI

InChI=1S/C7H9NO/c8-6-2-1-5-3-4-9-7(5)6/h3-4,6H,1-2,8H2

InChI Key

VTQWEYOYNSBYMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)OC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the furan ring through cyclization reactions. The amine group is then introduced via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps include the use of robust catalysts and efficient separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Key Observations:

Heteroatom Impact: Thiophene analogs (S-containing) exhibit potent antiproliferative activity, likely due to sulfur's polarizability and enhanced π-orbital overlap, facilitating interactions with tyrosine kinase ATP-binding sites .

Biological Activity: Thiophene derivatives 24 and 25 (IC₅₀ = 30.8–38.7 nM) inhibit MCF7 cells by mimicking tyrosine kinase inhibitors like gefitinib . The absence of furan-amine activity data suggests a gap in current research.

Synthetic Routes: Thiophene derivatives are synthesized via reflux with amines (e.g., cyclopropylamine in ethanol) , while isoxazoles are formed using hydroxylamine-O-sulfonate and diketones . The furan-6-amine may require analogous amine-introduction strategies starting from a ketone precursor (e.g., 5,6-Dihydro-4H-cyclopenta[b]furan-4-one, as in ).

Physicochemical Properties

Property This compound (Inferred) 5,6-Dihydro-4H-cyclopenta[b]thiophene-6-amine (Analog) 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine
Molecular Formula C₇H₉NO C₇H₉NS C₆H₈N₂S
Molecular Weight ~123.15 g/mol ~139.22 g/mol ~140.20 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity) ~1.5
Solubility Moderate in polar solvents Low in water, high in DMSO Low in water

Notes:

  • The furan-amine's lower molecular weight and logP compared to thiophene analogs suggest improved aqueous solubility, which could enhance pharmacokinetics.
  • The isothiazol-3-amine highlights safety considerations (e.g., acute toxicity), necessitating hazard evaluation for the furan derivative.

Biological Activity

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H9NO
  • Molecular Weight : 151.16 g/mol

The compound features a cyclopentafuran structure with an amine functional group, which may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Various synthetic routes have been explored, including:

  • Cyclization of Furan Derivatives : Utilizing furan derivatives and amines under acidic or basic conditions.
  • Reduction Reactions : Starting from corresponding cyclic ketones or aldehydes followed by reduction to form the amine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)25
NCI-H460 (Lung)30
SF-268 (CNS)20

These results indicate that the compound has a moderate cytotoxic effect, suggesting potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The amine group may interact with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Recent studies have focused on the structural modifications of the compound to enhance its biological activity. For instance:

  • Structural Analogues : Modifications at the nitrogen atom or on the cyclopentafuran ring have been explored to improve potency and selectivity against cancer cells.
  • Combination Therapies : The compound has been investigated in combination with established chemotherapeutic agents to assess synergistic effects.

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